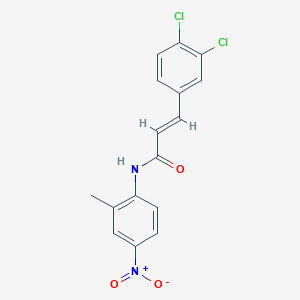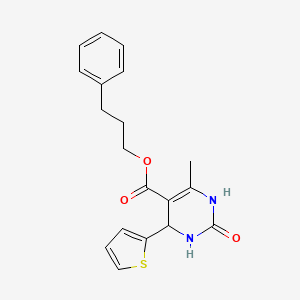![molecular formula C20H27N3O2 B5488937 1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5488937.png)
1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
作用機序
The mechanism of action of 1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine is not fully understood. However, studies have shown that it exerts its effects by modulating the activity of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to modulate the activity of the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain.
Biochemical and physiological effects:
1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine has been found to exhibit various biochemical and physiological effects. In animal studies, it has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to reduce the activity of the dopamine transporter, leading to an increase in dopamine levels in the brain. These effects have been linked to the antitumor, anti-inflammatory, and analgesic properties of 1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine.
実験室実験の利点と制限
One advantage of using 1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine in lab experiments is its relatively low toxicity compared to other chemical compounds. This makes it a safer option for use in animal studies. However, one limitation is the lack of comprehensive studies on its long-term effects, which may limit its potential use in human trials.
将来の方向性
There are several future directions for 1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a pesticide due to its insecticidal properties. Additionally, further studies are needed to determine the long-term effects of 1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine and its potential use in human trials.
Conclusion:
In conclusion, 1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further studies are needed to fully understand its potential uses, 1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine shows promise as a safe and effective option for use in scientific research.
合成法
The synthesis of 1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine involves the reaction of 1-(2-methoxy-2-methylpropanoyl)piperidine with 4-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through column chromatography to obtain 1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine in a pure form.
科学的研究の応用
1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine has been studied for its potential applications in various fields of scientific research, including medicine and agriculture. In medicine, 1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine has been studied for its potential use as a pesticide due to its insecticidal properties.
特性
IUPAC Name |
2-methoxy-2-methyl-1-[4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-14-7-5-6-8-16(14)17-13-21-22-18(17)15-9-11-23(12-10-15)19(24)20(2,3)25-4/h5-8,13,15H,9-12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYJVRZJNSYIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(NN=C2)C3CCN(CC3)C(=O)C(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-7-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5488861.png)

![N-[1-({5-[(2-methoxy-4-methylphenoxy)methyl]isoxazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5488872.png)

![5-bromo-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nicotinohydrazide](/img/structure/B5488896.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride](/img/structure/B5488897.png)

![1'-[4-(1H-pyrazol-4-yl)butanoyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5488918.png)

![(3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol](/img/structure/B5488931.png)
![N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5488932.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5488940.png)
![N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5488950.png)